2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioether group, which is a sulfur atom bonded to two carbon atoms. The molecule also has an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the pyrimidine ring might be formed via a condensation reaction, while the thioether could be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the thioether could be oxidized to a sulfoxide or sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be affected by the strength of the intermolecular forces .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocycles by Cascade Reactions
Thioureido-acetamides are useful starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. These compounds facilitate the synthesis of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and 2-imino-5-methylene-thiazolidine-4-ones. Such reactions demonstrate excellent atom economy and provide new access to important heterocycles like imidazo[1,2-c]pyrimidines (Schmeyers & Kaupp, 2002).
Antimicrobial Applications
Synthesis and Antimicrobial Activity
The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown good antibacterial and antifungal activities. These compounds are synthesized as potential antimicrobial agents, demonstrating activity comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Structural Analysis
Crystal Structures of Sulfanylacetamides
The crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom of the thioacetamide bridge. These molecules exhibit intramolecular N—H⋯N hydrogen bonding, stabilizing their conformation (Subasri et al., 2016).
Anticancer and Antitumor Applications
Discovery of Clinical Candidates
Compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT/SOAT)-1, exhibiting selectivity and potential for treating diseases involving ACAT-1 overexpression. These findings underline the therapeutic potential of specific acetamide derivatives in addressing incurable diseases (Shibuya et al., 2018).
Synthesis and Antitumor Activity
Various heterocyclic compounds synthesized from ethyl cyanoacetate, including thiophene derivatives, have been tested for antitumor activity. Some compounds showed promising inhibitory effects on different cell lines, highlighting their potential as antitumor agents (Albratty et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. The presence of a pyrimidine ring suggests potential interactions with biological systems, as pyrimidines are part of the structure of DNA and RNA .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(cyclohexylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c21-16-8-4-7-15(9-16)13-27-20-23-17(11-19(26)24-20)10-18(25)22-12-14-5-2-1-3-6-14/h4,7-9,11,14H,1-3,5-6,10,12-13H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVCPQXQRNTVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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